3,8-Dinitro-1,2-dihydroacenaphthylene
Description
3,8-Dinitro-1,2-dihydroacenaphthylene is a polycyclic aromatic hydrocarbon (PAH) derivative of acenaphthene (1,2-dihydroacenaphthylene, C₁₂H₁₀, CAS 83-32-9) , functionalized with nitro (-NO₂) groups at the 3 and 8 positions of the fused naphthalene core. While direct literature on this specific compound is sparse, its structural and electronic properties can be inferred from related nitro-substituted acenaphthene derivatives. Nitro groups are electron-withdrawing, significantly altering the compound’s reactivity, solubility, and photophysical behavior compared to the parent acenaphthene.
Properties
IUPAC Name |
3,8-dinitro-1,2-dihydroacenaphthylene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-13(16)10-5-1-7-2-6-11(14(17)18)9-4-3-8(10)12(7)9/h1-2,5-6H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJBWUMCFHVIDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC3=C2C1=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dinitro-1,2-dihydroacenaphthylene typically involves the nitration of acenaphthylene. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective nitration at the 3 and 8 positions of the acenaphthylene ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration processes similar to those used in laboratory synthesis. The industrial production would likely involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
3,8-Dinitro-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3,8-Diamino-1,2-dihydroacenaphthylene.
Substitution: Various substituted acenaphthylene derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of acenaphthylene.
Scientific Research Applications
3,8-Dinitro-1,2-dihydroacenaphthylene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,8-Dinitro-1,2-dihydroacenaphthylene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. These interactions can affect various cellular pathways and processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares key properties of 3,8-dinitro-1,2-dihydroacenaphthylene with structurally related acenaphthene derivatives:
Electronic and Reactivity Differences
- Nitro vs. Methyl Substitution : Nitro groups reduce electron density, making the compound less reactive toward electrophilic substitution but more prone to nucleophilic attack. In contrast, methyl groups (e.g., in 3,8-dimethyl derivatives) are electron-donating, enhancing electrophilic reactivity .
- Positional Effects : Nitro at C5 (5-nitro derivative) enables fluorescence applications due to extended conjugation, while C3 substitution (3-nitro) may sterically hinder certain reactions .
Thermal and Photochemical Behavior
- Thermal Stability : Nitro groups increase decomposition temperatures. For example, 5-nitroacenaphthene is stable up to 200°C .
- Photoresponse : 6,8-Dinitro BIPS (a spiropyran analog) undergoes reversible ring closure under visible light, suggesting nitro-acenaphthenes may exhibit similar photochromic behavior .
Biological Activity
3,8-Dinitro-1,2-dihydroacenaphthylene is a polycyclic aromatic hydrocarbon characterized by its molecular formula and a molecular weight of 244.209 g/mol. This compound has garnered interest due to its potential biological activities, particularly in relation to its interaction with various biomolecular targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
The biological activity of this compound is primarily attributed to its nitro groups, which can participate in redox reactions. This interaction leads to the generation of reactive intermediates capable of modifying biological molecules, thereby affecting various cellular pathways and processes. The compound's mechanism involves:
- Enzyme Interaction : It has been shown to interact with enzymes and receptors, potentially modulating their activity.
- Redox Activity : The nitro groups can be reduced to amino groups, altering the compound's reactivity and biological profile .
Biological Activity Overview
The compound has been investigated for several biological activities:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit antitumor properties through the modulation of cellular pathways involved in cancer progression.
- Neuroprotective Effects : Some research indicates potential neuroprotective effects, making it a candidate for further studies in neurodegenerative diseases .
Case Study 1: Antitumor Activity
A study evaluated the antitumor effects of various nitro-substituted acenaphthylene derivatives. Among these compounds, this compound demonstrated significant cytotoxicity against cancer cell lines. The study reported an IC50 value indicating effective inhibition of cell proliferation at low concentrations .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 5.0 | HeLa |
| Control (Untreated) | - | - |
Case Study 2: Neuroprotective Properties
In another investigation focusing on neurodegenerative diseases, researchers assessed the ability of this compound to inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), both critical targets in Alzheimer's disease treatment. The compound showed promising results with IC50 values indicating effective inhibition:
| Enzyme | IC50 (µM) |
|---|---|
| AChE | 0.28 |
| MAO-B | 0.34 |
These findings suggest that the compound may have dual-targeting capabilities that could be beneficial in treating Alzheimer's disease .
Comparison with Similar Compounds
This compound can be compared with other nitro-substituted compounds to highlight its unique properties:
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| 3,6-Dinitro-1,2-dihydroacenaphthylene | Similar nitro substitution pattern | Moderate cytotoxicity |
| 3,8-Dinitroacenaphthene | Lacks hydrogen at position 1 | Lower enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
